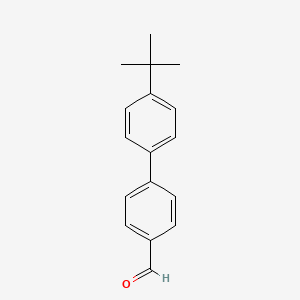

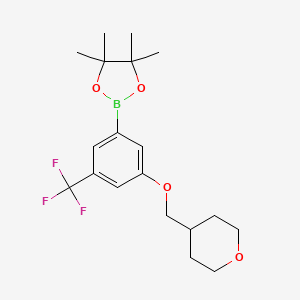

![molecular formula C14H10Cl2O2S B3010379 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid CAS No. 847783-87-3](/img/structure/B3010379.png)

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

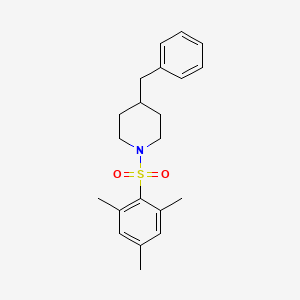

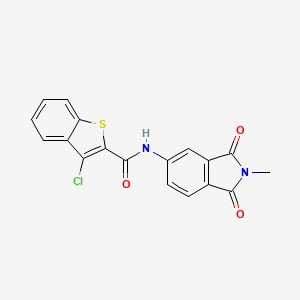

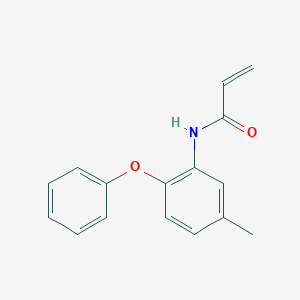

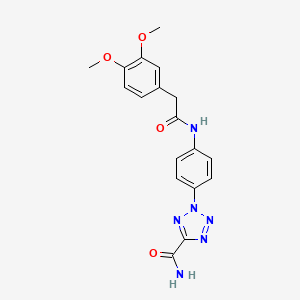

The compound "3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid" is a chemically synthesized molecule that is part of a broader class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid has been reported, indicating that the introduction of chloro substituents and sulfur-containing groups to the benzene ring can significantly impact biological activity .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of sulfur-containing groups to a benzoic acid derivative. For example, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized using thiosalicylic acid in the presence of Tetra-n-butylammonium bromide/methanol solvent system, showcasing a method that could potentially be adapted for the synthesis of "3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid" .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid" has been studied using computational tools such as density functional theory (DFT). These studies include the analysis of wave functional properties, electron localization functions, and reduced density gradient in aqueous phase, which are crucial for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

The reactivity of compounds with similar structural motifs has been explored, such as the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various derivatives. These studies provide insights into the types of chemical reactions that "3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid" might undergo, including halogenation, alkylation, and decarboxylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, including their antimicrobial activities. For instance, the thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid demonstrated selective and effective antimicrobial properties, which suggest that "3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid" could also exhibit similar properties. The minimal inhibitory concentration (MIC) values for these compounds varied widely, indicating that small changes in the molecular structure can lead to significant differences in biological activity .

Applications De Recherche Scientifique

Biosynthesis and Metabolism

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid may be involved in biosynthetic pathways, as similar compounds have been observed in biosynthesis processes. For example, Harper et al. (1989) found that chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic acid in Phellinus pomaceus (Harper, Hamilton, Kennedy, & McNally, 1989). This suggests that derivatives of benzoic acid could play a role in natural biosynthetic processes in various organisms.

Plant Growth Regulation

Compounds similar to 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid have been studied for their impact on plant growth. Pybus et al. (1959) investigated the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, revealing that specific substitutions on the benzoic acid molecule can influence plant growth (Pybus, Smith, Wain, & Wightman, 1959). This indicates potential applications in agriculture and horticulture.

Pharmaceutical Applications

The structure of 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is similar to various compounds synthesized for pharmaceutical purposes. For instance, Dornhagen and Scharf (1985) synthesized dichloroisoeverninic acid, a food additive and constituent of certain antibiotics, starting from a compound structurally related to benzoic acid (Dornhagen & Scharf, 1985). This suggests potential utility in drug synthesis and development.

Material Science and Chemistry

Compounds structurally similar to 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid have been used in material science and chemistry. Sinha, Mandal, and Chandrasekaran (2000) reported the selective metalation of unprotected benzoic acids, which could have implications for the synthesis of complex organic molecules (Sinha, Mandal, & Chandrasekaran, 2000).

Environmental Applications

Studies on benzoic acid and its derivatives suggest potential environmental applications. Matthews (1990) explored the purification of water using benzoic acid derivatives, indicating possible use in environmental remediation processes (Matthews, 1990).

Propriétés

IUPAC Name |

3-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTYCYCJDYLOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)

![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)